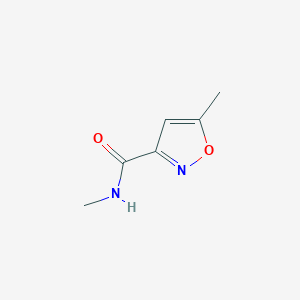

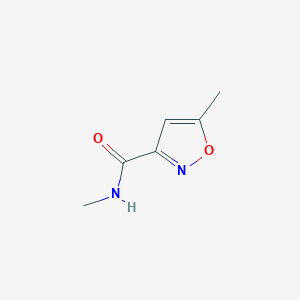

N,5-Dimethylisoxazole-3-carboxamide

Description

BenchChem offers high-quality N,5-Dimethylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,5-Dimethylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(8-10-4)6(9)7-2/h3H,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADBLWJCRFUFRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N,5-Dimethylisoxazole-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-Dimethylisoxazole-3-carboxamide (CAS Number: 27144-54-3) is a small molecule belonging to the isoxazole class of heterocyclic compounds. While direct literature on this specific molecule is sparse, its structural motifs—a substituted isoxazole ring and a carboxamide functional group—are prevalent in a multitude of biologically active compounds. This guide provides a comprehensive technical overview, presenting a well-reasoned, proposed synthesis pathway, detailed analytical characterization protocols, and an in-depth exploration of its potential therapeutic applications based on extensive data from structurally related molecules. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of N,5-Dimethylisoxazole-3-carboxamide as a novel scaffold in medicinal chemistry.

Introduction to the Isoxazole-3-Carboxamide Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic and conformational properties, making it a "privileged scaffold" in medicinal chemistry. The isoxazole core is found in numerous FDA-approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[1] The addition of a carboxamide group at the 3-position further enhances the molecule's drug-like properties by providing a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2]

Derivatives of isoxazole-carboxamides have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This wide range of bioactivity underscores the potential of novel isoxazole-carboxamide derivatives, such as N,5-Dimethylisoxazole-3-carboxamide, as starting points for drug discovery programs.

Physicochemical Properties and Data

A summary of the key physicochemical properties for N,5-Dimethylisoxazole-3-carboxamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 27144-54-3 | Internal Database |

| Molecular Formula | C₆H₈N₂O₂ | Internal Database |

| Molecular Weight | 140.14 g/mol | Internal Database |

| IUPAC Name | N,5-dimethylisoxazole-3-carboxamide | Internal Database |

| Canonical SMILES | CC1=CC(=NO1)C(=O)NC | Internal Database |

Proposed Synthesis Pathway

Diagram of the Proposed Synthesis Workflow

Sources

- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]

A Technical Guide to the Spectroscopic Characterization of N,5-Dimethylisoxazole-3-carboxamide

Introduction

N,5-Dimethylisoxazole-3-carboxamide, a member of the versatile isoxazole class of heterocyclic compounds, represents a significant scaffold in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This guide provides a comprehensive overview of the expected spectroscopic data for N,5-Dimethylisoxazole-3-carboxamide (CAS 27144-54-3), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established spectroscopic principles and comparative analysis of closely related analogues found in the scientific literature.[2][3]

Molecular Structure and Isomerism

Understanding the molecular structure is fundamental to interpreting its spectroscopic signatures. N,5-Dimethylisoxazole-3-carboxamide possesses a 5-membered isoxazole ring, substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The amide nitrogen is further substituted with a methyl group.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N,5-Dimethylisoxazole-3-carboxamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of related 5-methylisoxazole-3-carboxamide derivatives, the following ¹H NMR spectral data is predicted for N,5-Dimethylisoxazole-3-carboxamide.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Broad Singlet | 1H | Amide N-H | The amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and/or exchange. |

| ~6.3-6.5 | Singlet | 1H | Isoxazole C4-H | The single proton on the isoxazole ring is expected to appear as a sharp singlet in this region, consistent with published data for similar isoxazoles.[2] |

| ~2.9-3.1 | Doublet | 3H | N-CH₃ | The N-methyl protons will appear as a doublet due to coupling with the adjacent amide proton. |

| ~2.4-2.6 | Singlet | 3H | C5-CH₃ | The methyl group at the 5-position of the isoxazole ring is expected to be a singlet in this upfield region.[1] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Employ a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts for the carbon atoms of N,5-Dimethylisoxazole-3-carboxamide are presented below, with assignments guided by data from analogous compounds.[1][2]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168-170 | C=O (Amide) | The amide carbonyl carbon is expected to be the most downfield signal. |

| ~160-162 | Isoxazole C3 | The carbon atom of the isoxazole ring attached to the carboxamide group. |

| ~158-160 | Isoxazole C5 | The carbon atom of the isoxazole ring bearing the methyl group. |

| ~100-102 | Isoxazole C4 | The protonated carbon of the isoxazole ring, typically found in this region for similar systems.[2] |

| ~26-28 | N-CH₃ | The N-methyl carbon is expected in the aliphatic region. |

| ~12-14 | C5-CH₃ | The carbon of the methyl group at the 5-position is anticipated at a higher field.[2] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule through their vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The key vibrational frequencies expected for N,5-Dimethylisoxazole-3-carboxamide are tabulated below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H Stretch | Amide |

| ~2900-3000 | C-H Stretch | Methyl groups |

| ~1650-1680 | C=O Stretch (Amide I) | Amide |

| ~1580-1620 | C=N Stretch | Isoxazole ring |

| ~1520-1560 | N-H Bend (Amide II) | Amide |

| ~1400-1480 | C=C Stretch / N-O Stretch | Isoxazole ring |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use Electron Ionization (EI) to induce fragmentation.

-

Detection: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

For N,5-Dimethylisoxazole-3-carboxamide (C₆H₈N₂O₂), the molecular weight is 140.14 g/mol .[4]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 140.

-

Key Fragmentation Pathways:

-

Loss of the N-methylcarbamoyl group (•CONHCH₃) to yield a 5-methylisoxazolium ion at m/z = 82.

-

Cleavage of the amide bond to give a 5-methylisoxazole-3-carbonyl cation at m/z = 111.

-

Loss of a methyl radical from the molecular ion to give a fragment at m/z = 125.

-

Illustrative Fragmentation Pathway

Caption: Proposed fragmentation of N,5-Dimethylisoxazole-3-carboxamide.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide, based on established principles and data from analogous structures, provides a robust framework for the characterization of N,5-Dimethylisoxazole-3-carboxamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a reliable reference for researchers engaged in the synthesis, purification, and analysis of this and related isoxazole derivatives, ensuring scientific rigor and facilitating further research and development.

References

-

Pujar, G. V., et al. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 52-62. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

-

American Elements. N,5-Dimethylisoxazole-3-carboxamide. Available at: [Link]

-

Jios, J. L., et al. (2005). The complete and unambiguous assignment of the 1H NMR and 13C NMR spectra of 26 N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonylbenz[c]azepines. Magnetic Resonance in Chemistry, 43(11), 901-906. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]

-

Pujar, G. V., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

-

PubChem. 3,5-Dimethylisoxazole. Available at: [Link]

-

Esteves, P. M., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Evolution of Chemical Synthesis. ESA-IPB. Available at: [Link]

-

Palmer, M. H., et al. (2017). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 22(11), 1898. Available at: [Link]

Sources

The Multifaceted Biological Activities of 5-Methylisoxazole-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 5-methylisoxazole-3-carboxamide core is a fascinating and versatile scaffold in medicinal chemistry. Its unique electronic and structural features have made it a cornerstone in the development of a diverse array of biologically active compounds. From established anti-inflammatory agents to promising new frontiers in oncology and infectious diseases, this heterocyclic system continues to capture the attention of researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-methylisoxazole-3-carboxamide derivatives. We will delve into the causality behind experimental designs, present detailed protocols for evaluation, and explore the signaling pathways these compounds modulate, offering a robust resource for scientists dedicated to advancing therapeutic innovation.

The 5-Methylisoxazole-3-Carboxamide Core: A Structural Overview

The 5-methylisoxazole-3-carboxamide moiety is characterized by a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, a methyl group at the 5-position, and a carboxamide linkage at the 3-position. This arrangement confers a unique combination of properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. The carboxamide group, in particular, serves as a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

A noteworthy comparison exists between the 5-methylisoxazole-3-carboxamide and the 5-methylisoxazole-4-carboxamide scaffolds. The latter is the core structure of the anti-rheumatic drug leflunomide. A key difference lies in their metabolic fate; the N-O bond of the isoxazole ring in leflunomide is cleaved to form its active metabolite, teriflunomide, a process linked to potential toxicity[1]. In contrast, derivatives of the 5-methylisoxazole-3-carboxamide scaffold, such as UTL-5b, have been shown to undergo metabolism primarily through cleavage of the peptide bond, avoiding the N-O bond scission and exhibiting a more favorable toxicity profile[1]. This fundamental difference underscores the therapeutic potential of the 5-methylisoxazole-3-carboxamide core as a safer alternative in drug design.

Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives

The synthesis of 5-methylisoxazole-3-carboxamide derivatives is typically achieved through a straightforward and efficient process. The general synthetic scheme involves the coupling of a 5-methylisoxazole-3-carbonyl chloride intermediate with a diverse range of primary or secondary amines.

Figure 1: General synthetic scheme for 5-methylisoxazole-3-carboxamide derivatives.

Experimental Protocol: General Synthesis

-

Acid Chloride Formation: To a solution of 5-methylisoxazole-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete, as monitored by thin-layer chromatography (TLC).

-

Amide Coupling: In a separate flask, dissolve the desired amine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Reaction: Slowly add the freshly prepared 5-methylisoxazole-3-carbonyl chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 5-methylisoxazole-3-carboxamide derivative[2].

Biological Activities and Mechanisms of Action

Derivatives of the 5-methylisoxazole-3-carboxamide scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Antimicrobial and Antitubercular Activity

Several studies have highlighted the potent antimicrobial and antitubercular properties of 5-methylisoxazole-3-carboxamide derivatives. These compounds have shown significant activity against a range of bacterial and mycobacterial strains.

A study by Ganesh et al. reported the synthesis and evaluation of a series of 5-methylisoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli[2]. The results demonstrated that several of the synthesized compounds exhibited significant antitubercular and antibacterial activity.

| Compound | Target Organism | MIC (µM) |

| 9 | M. tuberculosis H37Rv | 6.25 |

| 10 | M. tuberculosis H37Rv | 3.125 |

| 13 | M. tuberculosis H37Rv | 6.25 |

| 14 | M. tuberculosis H37Rv | 3.125 |

| 9 | B. subtilis & E. coli | 6.25 |

| 13 | B. subtilis & E. coli | 6.25 |

| 19 | B. subtilis & E. coli | 6.25 |

| 20 | B. subtilis & E. coli | 6.25 |

| 15 | B. subtilis & E. coli | 12.5 |

| 17 | B. subtilis & E. coli | 12.5 |

| Table 1: Antitubercular and Antibacterial Activity of Selected 5-Methylisoxazole-3-Carboxamide Derivatives.[2] |

The mechanism of action for the antitubercular activity of these compounds is still under investigation, but it is hypothesized to involve the inhibition of essential enzymes in the mycobacterial cell wall synthesis or other vital metabolic pathways.

Anticancer Activity

The anticancer potential of isoxazole-containing compounds is well-documented, and 5-methylisoxazole-3-carboxamide derivatives are no exception. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

A study on novel isoxazole-amide analogues demonstrated their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines[3]. The half-maximal inhibitory concentration (IC50) values indicated that certain derivatives possessed significant anticancer activity.

| Compound | Cancer Cell Line | IC50 (µg/ml) |

| 2a | MCF-7 | 39.80 |

| 2d | HeLa | 15.48 |

| 2d | Hep3B | ~23 |

| 2e | Hep3B | ~23 |

| Table 2: Anticancer Activity of Selected Isoxazole-Amide Analogues.[3] |

The anticancer mechanism of action for these derivatives is believed to be multifactorial and may involve the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Figure 2: Potential anticancer mechanisms of 5-methylisoxazole-3-carboxamide derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are perhaps their most well-established biological activity. As previously mentioned, leflunomide, a 5-methylisoxazole-4-carboxamide derivative, is a widely used anti-rheumatic drug. Its active metabolite, teriflunomide, exerts its anti-inflammatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, thus dampening the inflammatory response[1].

While some 5-methylisoxazole-3-carboxamide derivatives and their metabolites have been shown not to inhibit DHODH, they still exhibit significant anti-inflammatory and antiarthritic effects[1]. This suggests that they may operate through alternative anti-inflammatory mechanisms. One such proposed mechanism is the modulation of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine[4].

Figure 3: Proposed anti-inflammatory mechanism via TNF-α modulation.

In Vitro Evaluation Protocols

To assess the biological activity of newly synthesized 5-methylisoxazole-3-carboxamide derivatives, a series of well-established in vitro assays are employed.

Anticancer Activity Assays

4.1.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

4.1.2. Apoptosis Assay by Annexin V-FITC Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity Assays

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Serial Dilutions: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Directions and Conclusion

The 5-methylisoxazole-3-carboxamide scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with a potentially favorable safety profile compared to its 4-carboxamide counterpart, make it an attractive area for further investigation.

Future research should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

-

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR analyses can provide valuable insights into the structural features that govern the biological activity of these compounds, guiding the synthesis of more potent and selective derivatives.

-

In vivo efficacy and safety studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a more complex biological system.

References

-

Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]

-

Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Organic and Pharmaceutical Chemistry, 20(1), 1-10. [Link]

-

Song, Y., et al. (2014). The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity. Drug Metabolism and Disposition, 42(9), 1547-1552. [Link]

-

Song, Y., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Current pharmaceutical design, 20(1), 146–152. [Link]

-

Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 43. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Isoxazole derivatives as regulators of immune functions. Molecules, 16(11), 9144–9158. [Link]

Sources

- 1. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

The Isoxazole Carboxamide Scaffold: A Privileged Motif for Novel Therapeutic Agents

Abstract

The isoxazole carboxamide scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide spectrum of diseases. Its unique physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, have rendered it a privileged structure in the design of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of isoxazole carboxamides, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, supported by experimental evidence and detailed protocols, to illuminate the causality behind their therapeutic effects and guide future drug discovery efforts.

Introduction: The Chemical Versatility of Isoxazole Carboxamides

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, coupled with a carboxamide linker, provides a synthetically tractable and functionally rich core. This arrangement allows for facile structural modifications at multiple positions, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The isoxazole moiety can act as a bioisostere for other functional groups, while the carboxamide group serves as a crucial hydrogen bond donor and acceptor, facilitating interactions with a diverse array of protein targets.[1][2] This inherent adaptability has led to the discovery of isoxazole carboxamide-based compounds with activities ranging from enzyme inhibition to receptor modulation.[3][4]

Key Therapeutic Target Classes and Mechanisms of Action

The therapeutic utility of isoxazole carboxamides is underscored by their ability to interact with a multitude of biologically significant targets. This section will explore the major target classes, providing insights into the mechanisms of action and showcasing prominent examples.

Enzyme Inhibition: A Dominant Modality

A significant portion of isoxazole carboxamide-based drug discovery has focused on enzyme inhibition, leveraging the scaffold's ability to fit into active sites and disrupt catalytic activity.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH increases endogenous anandamide levels, leading to analgesic and anti-inflammatory effects. Several isoxazole carboxamides have been developed as potent and selective FAAH inhibitors.[5][6] The mechanism often involves the isoxazole ring acting as a leaving group after nucleophilic attack by the catalytic serine residue of FAAH, leading to covalent modification and inactivation of the enzyme.[7]

Experimental Protocol: In Vitro FAAH Inhibition Assay

A common method to assess the potency of isoxazole carboxamides against FAAH is a fluorometric assay using rat brain homogenates as the enzyme source.

Methodology:

-

Preparation of Rat Brain Homogenate: Homogenize rat brains in assay buffer (e.g., Tris-HCl with EDTA) and centrifuge to obtain the supernatant containing FAAH.

-

Inhibitor Incubation: Pre-incubate the brain homogenate with varying concentrations of the isoxazole carboxamide test compound or vehicle control.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of substrate hydrolysis.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Isoxazole carboxamides have been investigated as inhibitors of both COX-1 and COX-2 isoforms.[8][9][10] The carboxamide moiety can form crucial hydrogen bonds within the active site, while the isoxazole and its substituents can occupy hydrophobic pockets, contributing to both potency and selectivity.[9][10]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Isoxazole carboxamides have been explored as inhibitors of various kinases, including VEGFR2, FMS kinase, and p38 kinase.[3][11][12] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.

Diagram: Generalized Kinase Inhibition by Isoxazole Carboxamides

Caption: Competitive inhibition of a kinase by an isoxazole carboxamide.

HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in anti-cancer effects. Certain isoxazole derivatives have shown potent and selective inhibition of HSP90.[13]

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent a large family of transmembrane receptors that are important drug targets. Isoxazole carboxamides have been identified as both agonists and antagonists for several GPCRs.

-

TGR5 Agonists for Metabolic Disorders: TGR5 is a bile acid receptor involved in the regulation of glucose homeostasis. 3-aryl-4-isoxazolecarboxamides have been discovered as potent TGR5 agonists, promoting the secretion of glucagon-like peptide-1 (GLP-1) and holding promise for the treatment of type 2 diabetes.[14]

-

Growth Hormone Secretagogue Receptor (GHS-R) Antagonists: The ghrelin receptor (GHS-R) is involved in appetite regulation. Novel isoxazole carboxamides have been identified as GHS-R antagonists, suggesting their potential as anti-obesity agents.[15][16]

Ion Channel Modulation: Targeting Neurological Disorders

Ion channels are critical for neuronal communication, and their dysfunction is implicated in various neurological disorders.

-

AMPA Receptor Modulators for Pain Management: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels involved in synaptic plasticity and pain transmission. Isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptor activity, suggesting their therapeutic potential for chronic pain.[17][18] These compounds can alter the receptor's kinetics, including deactivation and desensitization.[18]

Table 1: Inhibitory Potency of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors

| Compound | Target Receptor | IC50 (µM) | Reference |

| CIC-1 | GluA2 | 3.03 | [17] |

| CIC-2 | GluA2 | 3.12 | [17] |

| CIC-1 | GluA2/3 | 3.12 | [17] |

| CIC-2 | GluA2/3 | 3.32 | [17] |

Antimicrobial and Antiviral Activity

The isoxazole carboxamide scaffold has also demonstrated significant potential in combating infectious diseases.

-

Antibacterial and Antifungal Agents: Numerous studies have reported the synthesis and evaluation of isoxazole carboxamides with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[19][20][21] The precise mechanisms of action are varied and often not fully elucidated but may involve inhibition of essential bacterial enzymes or disruption of cell wall integrity.[22]

-

Antiviral Potential: Isoxazole derivatives have been investigated for their antiviral properties, with some showing activity against viruses such as herpes simplex virus (HSV-1) and human immunodeficiency virus (HIV).[23][24] More recently, oxazole-4-carboxamides have been identified as inhibitors of coronaviruses.[25]

Other Emerging Targets

The versatility of the isoxazole carboxamide scaffold continues to lead to the discovery of novel biological targets.

-

Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors: The mtPTP is a channel in the inner mitochondrial membrane, and its dysregulation is implicated in cell death. Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mtPTP, with therapeutic potential in conditions like congenital muscular dystrophies.[26]

-

Sirtuin (SIRT) Inhibitors: Sirtuins are a class of histone deacetylases involved in various cellular processes, and their inhibition has been explored as a strategy in cancer therapy. Isoxazole derivatives have been identified as inhibitors of SIRT1 and SIRT2.[12]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies have been crucial in optimizing the potency and selectivity of isoxazole carboxamides. Key findings include:

-

Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings attached to the isoxazole core and the carboxamide nitrogen significantly influence activity. Electron-withdrawing groups, such as halogens, have often been shown to enhance potency.[19][27]

-

The Carboxamide Linker: The orientation and rigidity of the carboxamide linker are critical for establishing key interactions with the target protein.

-

The Isoxazole Core: The isoxazole ring itself is a key pharmacophoric element, and its substitution pattern can modulate target affinity and selectivity.

Future Directions and Conclusion

The isoxazole carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the ability to modulate a wide range of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on:

-

Multi-target Ligands: Designing isoxazole carboxamides that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects, particularly in complex diseases like cancer and neurodegenerative disorders.[28]

-

Targeted Drug Delivery: Incorporating isoxazole carboxamide warheads into targeted delivery systems, such as antibody-drug conjugates or nanoparticles, to enhance efficacy and reduce off-target toxicity.[27]

-

Exploring New Chemical Space: Continued exploration of novel synthetic methodologies to access a wider diversity of isoxazole carboxamide derivatives with unique pharmacological profiles.

References

-

Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives - Scholars Research Library. (URL: [Link])

-

Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. (2021-09-08). (URL: [Link])

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC - PubMed Central. (2025-03-08). (URL: [Link])

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. (URL: [Link])

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI. (URL: [Link])

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - MDPI. (URL: [Link])

-

Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists - PubMed. (2009-12-24). (URL: [Link])

-

Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (URL: [Link])

-

Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PMC - NIH. (2025-11-16). (URL: [Link])

-

Synthesis and antimicrobial evaluation of new isoxazole carboxamides - ResearchGate. (2025-08-06). (URL: [Link])

-

Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed. (URL: [Link])

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (URL: [Link])

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: [Link])

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022-06-24). (URL: [Link])

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])

-

Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists - PubMed. (URL: [Link])

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (URL: [Link])

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (URL: [Link])

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (URL: [Link])

-

Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024-10-13). (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. (2021-03-09). (URL: [Link])

-

Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][11][17][19]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC - PubMed Central. (2020-12-24). (URL: [Link])

-

Mechanism of formation of isoxazole‐5‐carboxamides 6. - ResearchGate. (URL: [Link])

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])

-

Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed. (URL: [Link])

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. (2022-11-05). (URL: [Link])

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025-03-17). (URL: [Link])

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC - NIH. (URL: [Link])

-

In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. - ResearchGate. (URL: [Link])

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit. (URL: [Link])

-

Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025-03-03). (URL: [Link])

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF - ResearchGate. (URL: [Link])

-

Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018-10-22). (URL: [Link])

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])

-

Isoxazole derivatives showing antiviral activity (78, 79) - ResearchGate. (URL: [Link])

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega - ACS Publications. (2023-08-06). (URL: [Link])

-

FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC. (2025-04-05). (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ijrrjournal.com [ijrrjournal.com]

- 23. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

N,5-Dimethylisoxazole-3-carboxamide literature review

An In-Depth Technical Guide to N,5-Dimethylisoxazole-3-carboxamide and its Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of N,5-Dimethylisoxazole-3-carboxamide, a member of the promising isoxazole carboxamide class of compounds. While literature on this specific molecule is nascent, this document synthesizes foundational knowledge from closely related analogs to provide researchers, scientists, and drug development professionals with a robust understanding of its synthesis, potential biological activities, and applications. We will delve into the causal relationships behind experimental designs and the critical structural nuances that define the therapeutic landscape for this chemical scaffold.

Introduction: The Isoxazole Carboxamide Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1] Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions make it an ideal scaffold for developing novel therapeutics.[1] Within this family, isoxazole carboxamides have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

N,5-Dimethylisoxazole-3-carboxamide (CAS: 27144-54-3) represents a fundamental structure within this class. Its investigation is particularly compelling when contrasted with its isomeric counterpart, the 5-methylisoxazole-4-carboxamide scaffold, famously represented by the anti-rheumatic drug Leflunomide. As we will explore, the simple positional change of the carboxamide group from C4 to C3 dramatically alters the molecule's metabolic fate, toxicity profile, and mechanism of action, presenting a distinct and potentially safer avenue for drug development.[3]

Table 1: Core Properties of N,5-Dimethylisoxazole-3-carboxamide

| Property | Value | Source |

| CAS Number | 27144-54-3 | [4] |

| Chemical Formula | C₆H₈N₂O₂ | [4] |

| Molecular Weight | 140.14 g/mol | [4] |

| IUPAC Name | N,5-dimethyl-1,2-oxazole-3-carboxamide | [4] |

| PubChem CID | 15682546 | [4] |

Synthesis and Characterization

The synthesis of N,5-Dimethylisoxazole-3-carboxamide and its analogs typically originates from a 5-methylisoxazole-3-carboxylic acid intermediate. This core intermediate can be synthesized and subsequently converted to the final carboxamide product.

General Synthesis Workflow

A common and efficient pathway involves the formation of the isoxazole ring, followed by amidation. A one-pot synthesis method has also been patented, highlighting a streamlined approach for industrial-scale production.[5] The general process involves a Claisen condensation followed by cyclization and amidation.[5]

Caption: General synthesis pathways for N,5-Dimethylisoxazole-3-carboxamide.

Detailed Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

This protocol is adapted from established methodologies for the synthesis of related 5-methylisoxazole-3-carboxamide derivatives.[6]

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid (2)

-

Dissolve ethyl acetoacetate in a suitable solvent like ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

-

Reflux the mixture for 3-4 hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

The resulting precipitate, ethyl 5-methylisoxazole-3-carboxylate, is filtered and washed.

-

Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide.

-

After cooling, acidify the solution with dilute HCl to precipitate the 5-methylisoxazole-3-carboxylic acid.

-

Filter, wash with water, and dry the product.

Step 2: Synthesis of 5-Methylisoxazole-3-carbonyl chloride (3)

-

Suspend the 5-methylisoxazole-3-carboxylic acid (2) in thionyl chloride (SOCl₂).

-

Add a catalytic amount of pyridine or DMF.

-

Stir the mixture at room temperature until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.[6]

Step 3: Synthesis of N,5-Dimethylisoxazole-3-carboxamide

-

Dissolve the crude 5-methylisoxazole-3-carbonyl chloride (3) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine (or a desired amine) and a base like triethylamine (TEA) to the cooled solution.

-

Allow the reaction to stir at room temperature for 12 hours.[6]

-

Monitor the reaction completion by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final N,5-Dimethylisoxazole-3-carboxamide.

Characterization

The synthesized compounds are typically characterized using standard spectroscopic methods. For 5-methylisoxazole-3-carboxamide derivatives, characteristic signals include:

-

¹H NMR: A singlet for the methyl group protons at the C5 position of the isoxazole ring (around δ 2.3-2.4 ppm), a singlet for the C4 proton of the isoxazole ring (around δ 6.4 ppm), and signals corresponding to the amide N-substituent.[6]

-

¹³C NMR: Resonances for the isoxazole ring carbons and the carbonyl carbon of the amide group (around δ 168-170 ppm).[6]

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3400-3500 cm⁻¹), the C=O stretch of the amide (around 1645-1720 cm⁻¹), and the C=N stretch of the isoxazole ring.[6]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the target compound.[6]

Biological Activities and Mechanism of Action: A Tale of Two Isomers

While direct biological data for N,5-Dimethylisoxazole-3-carboxamide is limited, extensive research on the 5-methylisoxazole-3-carboxamide scaffold provides a strong predictive foundation. The therapeutic promise of this scaffold is best understood by contrasting it with the well-known 5-methylisoxazole-4-carboxamide isomer, Leflunomide.

The Critical Distinction: Metabolic Stability and Toxicity

Leflunomide (a 4-carboxamide) is a prodrug that undergoes metabolic cleavage of the isoxazole N-O bond to form its active metabolite, Teriflunomide.[3] This metabolite inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, thereby exerting anti-inflammatory and immunosuppressive effects.[3] However, this ring-opening metabolism is also linked to potential hepatotoxicity and teratogenicity.[3]

In stark contrast, compounds based on the 5-methylisoxazole-3-carboxamide scaffold, such as the derivative UTL-5b, are metabolically robust.[3] The N-O bond in the 3-carboxamide isomer resists cleavage. Instead, metabolism occurs via cleavage of the amide (peptide) bond.[3] This fundamental difference in metabolic fate is crucial:

-

No DHODH Inhibition: Metabolites of 3-carboxamide derivatives do not inhibit DHODH.[3]

-

Reduced Toxicity: 5-methylisoxazole-3-carboxamide compounds exhibit significantly lower acute toxicity and a shift from potential liver toxicity to a liver-protective effect.[3]

Caption: Contrasting metabolic fates of isoxazole carboxamide isomers.

Documented Biological Activities of the Scaffold

Despite the different mechanism, 5-methylisoxazole-3-carboxamide derivatives retain significant pharmacological effects, making them highly attractive for drug development.

Table 2: Biological Activities of 5-Methylisoxazole-3-Carboxamide Derivatives

| Activity | Key Findings | Target/Mechanism (if known) | Representative Compounds | Source |

| Antitubercular | Significant activity against Mycobacterium tuberculosis H37Rv. | Not fully elucidated, but structure-activity relationships point to the importance of the amide substituent. | N-Aryl/Alkyl-5-methylisoxazole-3-carboxamides | [6] |

| Antibacterial | Moderate activity against Bacillus subtilis and Escherichia coli. | Not specified. | Various N-substituted derivatives | [6] |

| Anti-inflammatory | Significant anti-inflammatory and anti-arthritic effects. | Does not involve DHODH inhibition; alternative pathways are implicated. | UTL-5 series compounds | [3] |

| Anticancer | Potent cytotoxic activity against various cancer cell lines (e.g., melanoma, colon, liver). | Varies by derivative; can involve apoptosis induction, cell cycle arrest. | Phenyl-isoxazole-carboxamide derivatives | [7] |

| mtPTP Inhibition | Potent inhibition of the mitochondrial permeability transition pore (mtPTP), a target for pathologies involving cell death. | Direct interaction with the mtPTP complex. | Diarylisoxazole-3-carboxamides | [8][9] |

Applications in Drug Discovery and Future Outlook

The N,5-Dimethylisoxazole-3-carboxamide scaffold represents a validated starting point for the development of new therapeutics with an improved safety profile.

-

Lead Optimization: The robustness of the isoxazole ring and the favorable metabolic pathway make this scaffold an excellent candidate for lead optimization. The N-methyl and C5-methyl groups of the title compound can be systematically replaced with other functionalities to explore structure-activity relationships (SAR) for various therapeutic targets. For example, replacing the N-methyl with larger aryl groups has been shown to yield potent antitubercular agents.[6]

-

Therapeutic Areas of Interest:

-

Infectious Diseases: The demonstrated activity against M. tuberculosis warrants further exploration, particularly in the context of rising drug resistance.[6]

-

Inflammatory Diseases: As a safer alternative to the Leflunomide scaffold, these compounds could lead to new treatments for rheumatoid arthritis and other autoimmune disorders without the associated liver toxicity.[3]

-

Oncology: The broad cytotoxic potential against various cancer cell lines suggests that targeted derivatization could yield potent and selective anticancer agents.[7]

-

Conclusion

N,5-Dimethylisoxazole-3-carboxamide, while a simple molecule, is a member of a therapeutically significant chemical class. The key takeaway for researchers is the critical influence of the carboxamide position on the isoxazole ring. The C3-carboxamide configuration confers metabolic stability by preventing N-O bond cleavage, thereby circumventing the toxicity pathways associated with the isomeric C4-carboxamide drugs like Leflunomide. This inherent safety advantage, combined with documented anti-inflammatory, antitubercular, and anticancer activities within its class, establishes the 5-methylisoxazole-3-carboxamide scaffold as a highly promising platform for future drug discovery. Further synthesis and screening of novel derivatives, starting with foundational molecules like N,5-Dimethylisoxazole-3-carboxamide, are poised to unlock new and safer therapeutic interventions.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of isoxazole-based compounds

An In-Depth Technical Guide to the Discovery and History of Isoxazole-Based Compounds

Authored by: A Senior Application Scientist

Foreword: The Unassuming Power of a Five-Membered Ring

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures possess an inherent combination of metabolic stability, synthetic accessibility, and the ability to engage with a multitude of biological targets. The isoxazole ring—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—is a quintessential example of such a scaffold.[1][2] Its journey from a subject of academic curiosity in the late 19th century to a cornerstone of modern drug design is a compelling narrative of chemical ingenuity and therapeutic innovation. This guide provides an in-depth exploration of this journey, tracing the discovery of the isoxazole core, the evolution of its synthesis, and its monumental impact on drug development, tailored for researchers, scientists, and professionals in the field.

Part 1: Foundational Discoveries - The Genesis of Isoxazole Chemistry

The story of isoxazole begins not with a flash of discovery, but with the meticulous elucidation of its structure. While the cyclic nature of a related compound, 3-methyl-5-phenylisoxazole, was first recognized by the eminent chemist Ludwig Claisen in 1888, the parent isoxazole ring remained a theoretical construct.[3] It was Claisen himself who, in 1903, reported the first definitive synthesis of the isoxazole nucleus through the oximation of propargylaldehyde acetal, firmly establishing its existence and opening the door to its chemical exploration.[4]

Early contributions also came from Dunstan and Dymond, who synthesized a substituted isoxazole by heating nitroethane with aqueous alkalies.[3] However, the most significant early advancements were made between 1930 and 1946 by Quilico and his school. Their systematic studies on the reaction between nitrile oxides and unsaturated compounds laid the fundamental groundwork for what would become the most powerful and versatile method for isoxazole synthesis: the 1,3-dipolar cycloaddition.[3]

Part 2: The Huisgen Cycloaddition - A Paradigm Shift in Synthesis

The development of isoxazole chemistry is inextricably linked to the 1,3-dipolar cycloaddition reaction , a concept elegantly consolidated and expanded by Rolf Huisgen in the 1960s.[5][6] This reaction, often referred to as the Huisgen cycloaddition, provides a highly efficient and regioselective pathway to five-membered heterocycles.[6][7] For isoxazole synthesis, the reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The use of an alkene as the dipolarophile yields the partially saturated isoxazoline ring.[6][8]

The true utility of this method lies in the ability to generate the often-unstable nitrile oxide in situ from stable precursors, most commonly through the oxidation of aldoximes or the dehydration of primary nitro compounds.[8][9][10] This avoids the need to handle potentially hazardous intermediates and allows for a one-pot synthesis.

Figure 1: General workflow of the Huisgen 1,3-dipolar cycloaddition for isoxazole synthesis.

Modern Refinements: Catalysis and Green Chemistry

While the fundamental reaction is powerful, modern chemistry has sought to improve its efficiency, scope, and environmental footprint.

-

Catalysis: The advent of "Click Chemistry," popularized by Sharpless and others, highlighted the utility of metal catalysts.[11] Copper(I) and Ruthenium(II) catalysts, in particular, have been shown to dramatically accelerate the reaction and control regioselectivity, allowing for milder reaction conditions and broader substrate compatibility.[4][9][11]

-

Green Approaches: Recognizing the drawbacks of metal catalysts—including cost, toxicity, and difficulty in removal—significant effort has been directed toward developing metal-free synthetic routes.[11][12] Furthermore, techniques like microwave-assisted synthesis are now commonly employed to reduce reaction times from hours to minutes, minimizing energy consumption and solvent use.[10][11]

Protocol: A Representative Copper(I)-Catalyzed Isoxazole Synthesis

This protocol describes a one-pot, three-component synthesis of 3,5-disubstituted isoxazoles, a common and efficient modern methodology.

Objective: To synthesize a 3,5-disubstituted isoxazole from an aldehyde, hydroxylamine, and a terminal alkyne.

Step-by-Step Methodology:

-

Aldoxime Formation:

-

To a solution of the desired aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde. This generates the aldoxime intermediate.

-

-

Nitrile Oxide Generation and Cycloaddition:

-

To the reaction mixture containing the aldoxime, add the terminal alkyne (1.0 eq).

-

Add a suitable solvent such as a mixture of t-butanol and water.

-

Add the copper(I) catalyst, typically copper(II) sulfate pentahydrate (0.05 eq) and a reducing agent like sodium ascorbate (0.1 eq) to generate the active Cu(I) species in situ.

-

Add an oxidizing agent, such as N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 eq), portion-wise to the stirring solution. This oxidizes the aldoxime to the nitrile oxide.

-

-

Reaction Progression and Work-up:

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

-

Part 3: A Landmark Application - The Discovery of Selective COX-2 Inhibitors

The therapeutic potential of the isoxazole scaffold was spectacularly realized with the development of selective cyclooxygenase-2 (COX-2) inhibitors. This story represents a triumph of rational drug design.

The Clinical Need

For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) were the mainstay for treating pain and inflammation. However, their mechanism of action—non-selective inhibition of both COX-1 and COX-2 enzymes—led to a high incidence of gastrointestinal side effects, as the COX-1 isoform is responsible for producing prostaglandins that protect the stomach lining.[13][14]

The Breakthrough

The discovery in the early 1990s that COX exists as two distinct isoforms revolutionized the field.[13] COX-1 is constitutively expressed for homeostatic functions, while COX-2 is induced at sites of inflammation.[14] This presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the gastrointestinal-protective functions of COX-1.[13]

The Isoxazole Solution: Celecoxib and Valdecoxib

A team at G.D. Searle & Company (later part of Pfizer), led by John Talley, embarked on a mission to develop selective COX-2 inhibitors. Their work culminated in the discovery of a class of diarylheterocycles, with two prominent isoxazole-based compounds:

-

Valdecoxib (Bextra): A potent and selective COX-2 inhibitor featuring a 3,4-diarylisoxazole core.

-

Celecoxib (Celebrex): A structurally related pyrazole analog that nonetheless shares the same drug discovery lineage and principles. Celecoxib was the first selective COX-2 inhibitor to gain FDA approval on December 31, 1998.[13][14][15][16][17]

The key to the selectivity of these drugs was the presence of a sulfonamide (-SO₂NH₂) moiety. The active site of the COX-2 enzyme has a larger, more accommodating side pocket compared to COX-1, due to the substitution of an isoleucine in COX-1 with a smaller valine in COX-2.[15] The sulfonamide group of Valdecoxib fits snugly into this side pocket, anchoring the drug and leading to potent and selective inhibition, an interaction not possible with the more constricted COX-1 active site.[15]

Synthetic Workflow: The Original Synthesis of Valdecoxib

The initial synthesis reported by Talley et al. provides insight into the practical construction of this important drug.[18]

Figure 2: Key steps in an early synthetic route to Valdecoxib.

Experimental Protocol: Synthesis of Valdecoxib

This protocol is based on the condensation approach.[18][19]

-

Oxime Formation: Deoxybenzoin is treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate in aqueous ethanol to form the corresponding oxime.[18][19]

-

Dianion Formation and Cyclization: The oxime is treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) to generate a dianion. This dianion is then quenched by cyclization with ethyl acetate to form the intermediate isoxazoline derivative.[18][19]

-

Chlorosulfonation: The resulting isoxazoline is carefully treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the para-position of one of the phenyl rings.

-

Amination: The final step involves reacting the sulfonyl chloride intermediate with aqueous ammonia (ammonium hydroxide). This nucleophilic substitution reaction replaces the chloride with an amino group, yielding the final product, Valdecoxib.[18][19]

Part 4: The Broader Therapeutic Landscape

The success of the COX-2 inhibitors is just one chapter in the story of isoxazole-based drugs. The scaffold's versatility has made it a key component in a wide array of therapeutic agents.[4][20][21]

| Drug Name | Therapeutic Class | Key Feature |

| Sulfamethoxazole | Antibiotic (Sulfonamide) | A widely used antibacterial agent, often combined with trimethoprim. |

| Cloxacillin/Dicloxacillin | Antibiotic (β-Lactam) | Penicillinase-resistant penicillins used to treat Staphylococcal infections.[22] |

| Leflunomide | DMARD (Immunosuppressant) | An isoxazole derivative used in the treatment of rheumatoid arthritis.[21][22] |

| Zonisamide | Anticonvulsant | A sulfonamide anticonvulsant used for treating epilepsy.[4] |

| Risperidone | Antipsychotic | An atypical antipsychotic containing a benzisoxazole fused ring system.[4] |

| Danazol | Endocrine Agent | A synthetic steroid with an isoxazole ring fused to the steroid backbone.[22] |

This diverse range of applications, from fighting bacterial infections to managing complex neurological disorders, underscores the remarkable utility of the isoxazole core in medicinal chemistry.[2][3]

Part 5: Conclusion and Future Horizons

From its structural elucidation by Ludwig Claisen over a century ago to its central role in modern blockbuster drugs, the isoxazole ring has proven to be a scaffold of enduring value. The development of its synthesis, particularly the powerful 1,3-dipolar cycloaddition, has armed chemists with a reliable tool for constructing molecular complexity.

The future for isoxazole-based compounds remains bright. Emerging trends point towards their use in developing multi-targeted therapies, where a single molecule is designed to interact with multiple pathological pathways.[20][21] Furthermore, their unique photochemical properties are being harnessed to create novel photo-cross-linkers for chemical biology research, helping to unravel complex biological systems.[22] The unassuming five-membered ring continues to be a source of inspiration and innovation, promising new solutions to pressing unmet medical needs.[20][21][23]

References

- Celecoxib - Wikipedia.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - NIH.

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.

- Celecoxib History - News-Medical.Net.

- Scheme 1. Novel approach to the synthesis of valdecoxib 1.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.

- Valdecoxib synthesis - chemicalbook.

- Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia.

- Synthesis of Valdecoxib.

- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.

- Advances in isoxazole chemistry and their role in drug discovery - ResearchG

- Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.

- DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles - ACS Public

- Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - ACS Public

- Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC - NIH.

- A novel process for preparing valdecoxib - Google P

- Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals.

- A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents - Benchchem.

- The Role of Isoxazole Deriv

- IJPCBS 2013, 3(2), 294-304 Jayaroopa et al. ISSN: 2249-9504 - International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- A review of isoxazole biological activity and present synthetic techniques.

- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.

- Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal.

- Isoxazole – Knowledge and References - Taylor & Francis.

- Isoxazole - Wikipedia.

- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central.

- 1,3-Dipolar cycloaddition - Wikipedia.

- Synthesis of Isoxazoles: Significance and symbolism.

- Isoxazole synthesis - Organic Chemistry Portal.

- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC - NIH.

- Novel isoxazoles: Significance and symbolism.

- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH.

- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI.

- synthesis of isoxazoles - YouTube.

- Claisen isoxazole synthesis | Request PDF - ResearchG

- Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 15. Celecoxib - Wikipedia [en.wikipedia.org]

- 16. news-medical.net [news-medical.net]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 20. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isoxazole - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,5-Dimethylisoxazole-3-carboxamide: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of N,5-Dimethylisoxazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, systematic nomenclature, synthetic pathways, and potential therapeutic applications, offering insights grounded in established chemical principles and relevant literature.

Molecular Structure and Nomenclature

N,5-Dimethylisoxazole-3-carboxamide is a derivative of isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The core of this molecule is the isoxazole ring, which is substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The nitrogen of the carboxamide is further substituted with a methyl group.

IUPAC Name: N,5-dimethyl-1,2-oxazole-3-carboxamide[1]

Chemical Formula: C₆H₈N₂O₂[1]

Molecular Weight: 140.14 g/mol [1]

CAS Number: 27144-54-3[1]

The structural representation of N,5-Dimethylisoxazole-3-carboxamide is depicted below:

Caption: 2D structure of N,5-Dimethylisoxazole-3-carboxamide.

Synthesis of N,5-Dimethylisoxazole-3-carboxamide

The synthesis of N,5-Dimethylisoxazole-3-carboxamide can be approached through a multi-step process starting from readily available precursors. A plausible and efficient synthetic route involves the initial formation of the isoxazole ring followed by the amidation of a carboxylic acid intermediate.

Synthetic Pathway

A common strategy for the synthesis of 3-substituted-5-methylisoxazoles involves the condensation of a β-ketoester with hydroxylamine. The resulting 5-methylisoxazole-3-carboxylic acid can then be converted to the desired N-methylcarboxamide.

Caption: Proposed synthetic workflow for N,5-Dimethylisoxazole-3-carboxamide.